molecular formula C12H19FN2O B1329034 N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine CAS No. 946716-69-4

N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine

Cat. No.: B1329034
CAS No.: 946716-69-4
M. Wt: 226.29 g/mol
InChI Key: KEBQDLZWZTXBHH-UHFFFAOYSA-N
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Description

N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine is a secondary amine derivative featuring a fluorinated aromatic ring and a diethylaminoethyl ether moiety. The compound’s molecular formula is C₁₂H₁₈FN₂O, with a molecular weight of 234.29 g/mol (estimated based on analogs in ).

Properties

IUPAC Name

2-[2-(diethylamino)ethoxy]-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FN2O/c1-3-15(4-2)7-8-16-12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBQDLZWZTXBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine as an anticancer agent. Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, derivatives of this compound have shown promise in reducing the viability of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Neurological Disorders

The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Its structural analogs have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The presence of the amino group is crucial for interacting with neurotransmitter systems, potentially leading to improved cognitive function.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a valuable compound in developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study 1: Anticancer Efficacy

In a study published by the American Chemical Society, researchers evaluated the anticancer properties of a series of compounds related to this compound. The lead compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anti-tumor activity .

Case Study 2: Neuroprotective Effects

A recent investigation into neuroprotective agents included this compound as a candidate for treating oxidative stress-related neuronal damage. Results showed that treatment with this compound significantly reduced markers of oxidative stress in neuronal cultures .

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine 2-amino-4-fluorophenoxy, diethylamine C₁₂H₁₈FN₂O 234.29 Potential fluorescence/antitumor applications (inferred from analogs)
N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine (CAS 946682-82-2) 2-amino-4-methylphenoxy, diethylamine C₁₃H₂₂N₂O 222.33 Tested in SAR studies for antitumor activity; methyl group enhances lipophilicity
N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine (CAS 946728-68-3) 2-amino-5-methylphenoxy, diethylamine C₁₃H₂₂N₂O 222.33 Structural isomer of 4-methyl analog; position affects receptor binding
N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-dimethylamine (CAS 221198-82-9) 4-amino-2-fluorophenoxy, dimethylamine C₁₀H₁₅FN₂O 198.24 Dimethylamine reduces steric bulk; altered solubility vs. diethylamine
N-[2-(4-amino-2-chlorophenoxy)ethyl]-N,N-diethylamine 4-amino-2-chlorophenoxy, diethylamine C₁₂H₁₉ClN₂O 242.75 Chlorine increases electronegativity; potential CRF1 receptor modulation
Key Observations:
  • Substituent Effects : Fluorine (electron-withdrawing) and methyl (electron-donating) groups influence electronic distribution, solubility, and binding affinity. For example, methyl analogs exhibit higher lipophilicity (logP ~2.3) compared to fluorine-containing derivatives .
  • Amine Group Variations : Diethylamine derivatives generally show higher steric bulk and basicity than dimethylamine analogs, impacting solubility and metabolic stability .

Physicochemical Properties

  • Polar Surface Area (PSA) : Diethylamine derivatives exhibit PSAs of ~38.5 Ų, similar to dimethylamine analogs (~38.5 Ų), suggesting comparable membrane permeability .

Biological Activity

N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes an amino group, a fluorinated phenoxy moiety, and diethylamine components. This combination of functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity. This property has been explored in the context of drug development for conditions such as cancer and neurodegenerative diseases.
  • Receptor Modulation : It acts on different receptors, potentially functioning as an agonist or antagonist. The binding affinity and selectivity towards receptors such as dopamine and serotonin transporters have been investigated, revealing its potential in treating psychiatric disorders .

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown IC50 values indicating significant antiproliferative activity:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.63
A549 (Lung)0.12–2.78
HeLa (Cervical)0.65–2.41

These values suggest that the compound could serve as a lead structure for the development of new anticancer agents.

Neuropharmacological Effects

In neuropharmacology, this compound has been evaluated for its effects on neurotransmitter transporters. Its analogs have demonstrated varying affinities for dopamine (DAT) and serotonin transporters (SERT), suggesting potential applications in treating conditions like depression and addiction .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Dopamine Transporter Binding : A study explored the binding affinities of various derivatives of this compound to DAT and SERT, revealing that modifications in the chemical structure significantly influenced activity profiles. The most effective derivatives exhibited high selectivity for DAT over SERT, indicating their potential use in developing treatments for cocaine addiction .
  • Cytotoxicity Against Cancer Cells : In vivo studies demonstrated that certain derivatives of this compound induced apoptosis in cancer cell lines while sparing normal cells, highlighting their therapeutic index and safety profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine, and how can intermediates be characterized?

  • Methodology : A plausible route involves reductive amination or nucleophilic substitution. For example, reacting 2-amino-4-fluorophenol with diethylamine-containing electrophiles (e.g., 2-chloroethyl-N,N-diethylamine) under basic conditions. Intermediates can be purified via column chromatography and characterized using 1H^1H NMR (e.g., δ 1.1 ppm for diethyl methyl groups, δ 3.6–3.8 ppm for ethylenediamine protons) .
  • Validation : Compare spectral data with NIST Chemistry WebBook entries for fluorinated aromatic amines to confirm structural integrity .

Q. How should researchers handle safety and stability concerns during synthesis?

  • Guidelines : Use inert atmospheres (N2_2/Ar) to prevent oxidation of the amino group. Employ PPE (gloves, goggles) and work in fume hoods due to potential toxicity of fluorinated intermediates. Waste should be segregated and treated by certified agencies to avoid environmental contamination .

Q. What analytical techniques are critical for confirming the purity of this compound?

  • Approach : Combine HPLC (reverse-phase C18 column, UV detection at 254 nm) with mass spectrometry (ESI-MS for molecular ion confirmation). Cross-validate purity using 19F^{19}F NMR to detect fluorinated byproducts .

Advanced Research Questions

Q. How can structural modifications of this compound influence its physicochemical properties (e.g., solubility, thermal stability)?

  • Experimental Design : Synthesize analogs with varying substituents (e.g., alkyl vs. aryl groups on the ethylenediamine chain) and compare logP values (octanol-water partitioning) and DSC thermal profiles. For example, bulky substituents may reduce solubility but enhance thermal stability .
  • Data Interpretation : Use computational tools (e.g., COSMO-RS) to predict solubility trends and correlate with experimental results.

Q. What strategies resolve contradictions in spectral data between synthetic batches?

  • Troubleshooting : If NMR signals deviate (e.g., unexpected splitting), consider stereochemical impurities or solvent effects. Validate with 2D NMR (COSY, HSQC) and compare with high-purity reference standards from PubChem or NIST .

Q. How can this compound be integrated into stimuli-responsive polymers, and what parameters govern its phase behavior?

  • Application : Incorporate into block copolymers via RAFT polymerization (e.g., as a hydrophilic segment in thermoresponsive polymers). Study lower critical solution temperature (LCST) in alcohol/water mixtures using turbidimetry. Adjust LCST by varying the degree of polymerization (DP) or adding cosolvents (e.g., ethanol) .

Methodological Considerations

Q. What are the best practices for optimizing reaction yields in fluorinated amine synthesis?

  • Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., anhydrous THF vs. DMF). Monitor reaction progress via TLC (silica gel, ninhydrin staining). For fluorinated intermediates, avoid protic solvents to prevent decomposition .

Q. How can researchers address discrepancies between computational predictions and experimental results in structure-property studies?

  • Resolution : Re-evaluate force field parameters in molecular dynamics simulations (e.g., AMBER for fluorinated systems). Validate with experimental X-ray crystallography or DFT-calculated electrostatic potential maps .

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